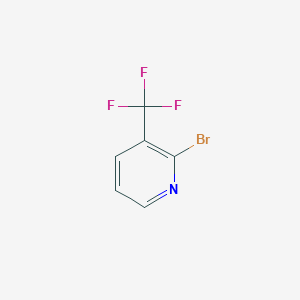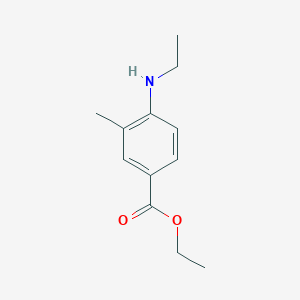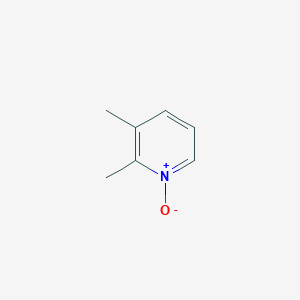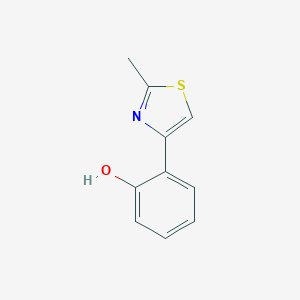![molecular formula C9H7FN2 B070600 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine CAS No. 182743-91-5](/img/structure/B70600.png)
3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine, also known as BODIPY-FL-diazirine, is a fluorescent probe that has been widely used in scientific research. It is a diazirine-containing compound that can be used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine.
Scientific Research Applications
3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine has been widely used in scientific research as a fluorescent probe. It can be used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine can be incorporated into proteins or other biomolecules, and upon exposure to UV light, the diazirine moiety can covalently crosslink with nearby molecules. This allows researchers to identify interacting partners of the labeled molecule and study the structure and function of complex biomolecular systems.
Mechanism Of Action
The mechanism of action of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine involves the covalent crosslinking of the diazirine moiety with nearby biomolecules upon exposure to UV light. The resulting crosslinks can be used to identify interacting partners of the labeled molecule and study the structure and function of complex biomolecular systems.
Biochemical And Physiological Effects
3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine is a relatively non-toxic compound that has been used in a variety of biochemical and physiological studies. The covalent crosslinking of the diazirine moiety with nearby biomolecules upon exposure to UV light can result in changes in the structure and function of the labeled molecule and its interacting partners. These changes can have downstream effects on biochemical and physiological processes.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine in lab experiments include its ability to covalently crosslink with nearby biomolecules, allowing researchers to identify interacting partners and study complex biomolecular systems. The fluorescent properties of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine also make it easy to visualize and track in experiments. However, the limitations of using 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine include the need for UV light exposure to induce covalent crosslinking, which can result in phototoxicity and other experimental artifacts.
Future Directions
There are many future directions for the use of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine in scientific research. One potential direction is the development of new synthetic methods for 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine that are more efficient and cost-effective. Another direction is the application of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine in new areas of research, such as the study of protein-lipid interactions in cell membranes. Additionally, the development of new techniques for the analysis of covalent crosslinks formed by 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine could lead to a better understanding of complex biomolecular systems.
Synthesis Methods
The synthesis of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine involves the reaction of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-hydroxyflavone with trifluoromethanesulfonic anhydride and diazomethane. This reaction results in the formation of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine. The synthesis of 3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirineazirine is a multistep process that requires careful attention to detail and purification to obtain a high-quality product.
properties
CAS RN |
182743-91-5 |
|---|---|
Product Name |
3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine |
Molecular Formula |
C9H7FN2 |
Molecular Weight |
162.16 g/mol |
IUPAC Name |
3-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine |
InChI |
InChI=1S/C9H7FN2/c10-9(11-12-9)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 |
InChI Key |
PHXKSRVHISUOMR-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C21)C3(N=N3)F |
Canonical SMILES |
C1C(C2=CC=CC=C21)C3(N=N3)F |
synonyms |
3H-Diazirine,3-bicyclo[4.2.0]octa-1,3,5-trien-7-yl-3-fluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



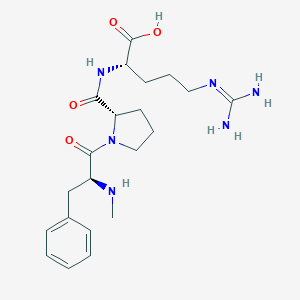
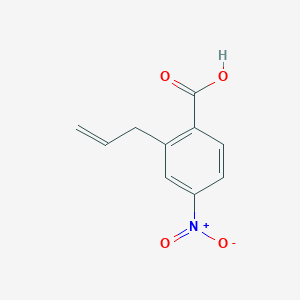
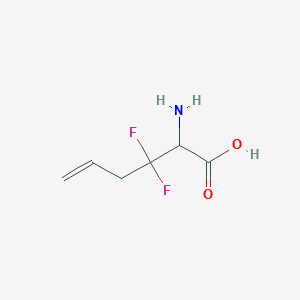

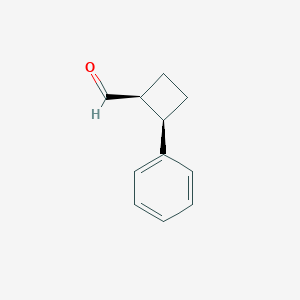
![[1,4'-Bipiperidin]-2-one](/img/structure/B70529.png)
![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
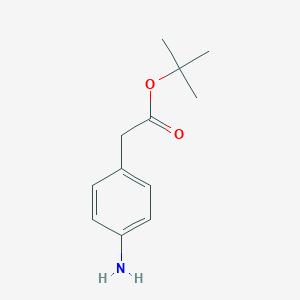
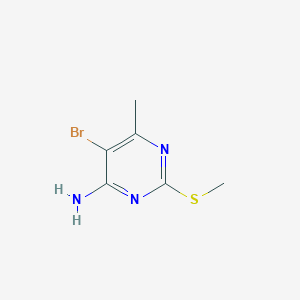
![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
